Product packaging for BTT 3033(Cat. No.:)

BTT 3033

Cat. No.: B606419
M. Wt: 465.5 g/mol
InChI Key: NSLIQOPYDUKWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Integrin α2β1 and its Physiological Roles

Integrin α2β1 is a key cell surface receptor involved in a multitude of physiological and pathological processes. nih.gov Its study is crucial for understanding cell behavior and its dysregulation in disease.

Integrins are a large family of heterodimeric transmembrane proteins composed of α and β subunits. encyclopedia.pub These receptors are located on the surface of vertebrate cells and play a critical role in mediating cell-cell and cell-extracellular matrix (ECM) interactions. encyclopedia.pubwikipedia.org There are 18 α and 8 β subunits that can combine to form 24 distinct integrin receptors, each with different binding specificities and tissue distributions. encyclopedia.pub The structure of an integrin consists of an extracellular domain, a single-pass transmembrane domain, and a short cytoplasmic tail (with the exception of the β4 subunit). encyclopedia.pub The extracellular domains of the α and β chains lie in close proximity and form the ligand-binding region. wikipedia.org Integrin α2β1, also known as VLA-2 or GPIa-IIa, is a prominent member of the collagen-binding subgroup of integrins. nih.govencyclopedia.pub

Integrins are fundamental to cell adhesion, providing the physical link between a cell and its surroundings. molbiolcell.org Beyond simple adhesion, they are active participants in signal transduction, relaying information from the ECM to the cell's interior, a process known as "outside-in" signaling. encyclopedia.pub This signaling influences a wide array of cellular functions including proliferation, differentiation, and migration. plos.org Dysregulation of integrin function is implicated in numerous diseases, including cancer, where it can affect tumor growth and metastasis. plos.orgoncotarget.com

Integrin α2β1 is a primary receptor for collagens, particularly fibrillar collagens, which are major components of the extracellular matrix. molbiolcell.orgnih.gov It also serves as a receptor for other matrix and non-matrix molecules like laminin (B1169045) and chondroadherin. nih.govnih.gov The interaction between integrin α2β1 and the ECM is vital for maintaining tissue architecture and mediating cellular responses to the mechanical and chemical cues of the microenvironment. oncotarget.comnih.gov This interaction is crucial in processes such as wound healing, angiogenesis, and inflammation. nih.gov

Discovery and Development of BTT-3033

The development of specific inhibitors for integrins has been a significant goal in drug discovery and a valuable endeavor for creating tools to probe integrin function.

BTT-3033 is a synthetic, small-molecule compound identified as a sulfonamide derivative. nih.govresearchgate.netnih.gov Its chemical name is 1-(4-Fluorophenyl)-N-methyl-N-[4[[(phenylamino)carbonyl]amino]phenyl]-1H-pyrazole-4-sulfonamide. rndsystems.comtocris.comfishersci.com The development of BTT-3033 and similar compounds arose from research aimed at finding potent and selective inhibitors of integrin α2β1. jyu.fi

Table 1: Chemical Properties of BTT-3033

Property Value Source
Chemical Name 1-(4-Fluorophenyl)-N-methyl-N-[4[[(phenylamino)carbonyl]amino]phenyl]-1H-pyrazole-4-sulfonamide rndsystems.comtocris.comfishersci.com
Molecular Formula C23H20FN5O3S rndsystems.comfishersci.com
Molecular Weight 465.5 g/mol rndsystems.comfishersci.com
CAS Number 1259028-99-3 rndsystems.comfishersci.com

The inhibitory action of BTT-3033 is highly specific. It targets the α2 subunit of the integrin, specifically the inserted (I) domain, also known as the α2I domain. nih.govresearchgate.netnih.gov This domain is critical for ligand binding, containing a metal ion-dependent adhesion site (MIDAS) that directly interacts with collagen. plos.orgresearchgate.net

BTT-3033 is a conformation-selective inhibitor, meaning it preferentially binds to a specific three-dimensional shape of the integrin. medchemexpress.combiorxiv.org Research indicates that BTT-3033 favors the inactive, or bent, conformation of integrin α2β1. jyu.fibiorxiv.org By binding to the α2I domain, BTT-3033 allosterically prevents the conformational changes required for the integrin to switch to its active, high-affinity state for ligand binding. biorxiv.org This mechanism effectively blocks the interaction between integrin α2β1 and its primary ligand, collagen. researchgate.netnih.gov Studies have shown that BTT-3033 is highly selective for integrin α2β1 over other integrins such as α1β1, α3β1, α4β1, α5β1, and αvβ1. tocris.comtcichemicals.com

Table 2: In Vitro Activity of BTT-3033

Parameter Finding Cell/System Used Source
EC50 for α2β1 binding to collagen I 130 nM CHO-α2wt cells medchemexpress.comtcichemicals.com
Inhibition of platelet adhesion Inhibits platelet binding to collagen I under flow Human and mouse whole blood researchgate.netmedchemexpress.com
Effect on cancer cell viability Decreased viability of OVCAR3 and SKOV3 ovarian cancer cells OVCAR3 and SKOV3 cells nih.gov
Induction of apoptosis Induces apoptosis in prostate cancer cells LNCaP-FGC and DU-145 cells nih.gov
Inhibition of EMT Inhibits epithelial-mesenchymal transition in prostate cancer cells LNCaP-FGC and DU-145 cells nih.gov

Selectivity Profile against Other Integrins (α3β1, α4β1, α5β1, αv)

A defining characteristic of BTT-3033 in research is its high selectivity. The compound is a potent inhibitor of the α2β1 integrin, which primarily mediates cell adhesion to collagen. tocris.comresearchgate.net Crucially, studies have demonstrated that BTT-3033 shows marked selectivity for α2β1 over several other integrin types, including α3β1, α4β1, α5β1, and αv-containing integrins. tocris.comrndsystems.comtcichemicals.com This specificity is critical for its utility as a research tool, as it allows scientists to probe the function of the α2β1 integrin with minimal confounding effects from the inhibition of other related receptors. tcichemicals.com

The inhibitory effect of BTT-3033 is concentrated on α2β1-mediated cell adhesion, while its activity against other integrins remains negligible in comparative assays. tcichemicals.com This selective action is a key feature highlighted across multiple studies. tocris.comrndsystems.commedchemexpress.com

Table 1: Selectivity Profile of BTT-3033

Integrin Subunit Effect of BTT-3033 Citation
α2β1 Inhibited tocris.comrndsystems.comtcichemicals.com
α3β1 Not significantly inhibited tocris.comrndsystems.comtcichemicals.com
α4β1 Not significantly inhibited tocris.comrndsystems.comtcichemicals.com
α5β1 Not significantly inhibited tocris.comrndsystems.comtcichemicals.com

Current Status and Research Significance of BTT-3033

BTT-3033 is recognized as a valuable chemical probe in biomedical research. Its status is primarily that of a preclinical research compound used to elucidate the biological roles of the α2β1 integrin. guidetoimmunopharmacology.orgapexbt.com

Classification as a Selective α2β1 Inhibitor

BTT-3033 is classified as a selective, orally active inhibitor of the integrin α2β1. tocris.comguidetoimmunopharmacology.orgmedchemexpress.comguidetopharmacology.org Its mechanism of action involves binding to the α2-integrin I-domain, which is a key region for ligand binding. tocris.comrndsystems.comresearchgate.net By binding to this domain, BTT-3033 stabilizes the integrin in a bent, inactive conformation, which prevents it from effectively binding to its primary ligand, collagen. biorxiv.org

The potency of this inhibition has been quantified in cell adhesion assays, where BTT-3033 was found to inhibit the binding of α2-expressing cells to type I collagen with a half-maximal effective concentration (EC₅₀) of 130 nM. tocris.comtcichemicals.commedchemexpress.com This specific and potent inhibitory action underpins its classification and its use in targeted research applications. tocris.comtcichemicals.comguidetopharmacology.org

Table 2: Properties of BTT-3033 as an α2β1 Inhibitor

Property Description Citation
Target Integrin α2β1 tocris.comtcichemicals.comguidetopharmacology.org
Mechanism Binds to the α2I domain, stabilizing an inactive conformation tocris.comrndsystems.combiorxiv.org
Potency (EC₅₀) 130 nM for α2β1 binding to collagen I tocris.comtcichemicals.commedchemexpress.com

| Classification | Synthetic organic, selective small-molecule inhibitor | guidetoimmunopharmacology.orgguidetopharmacology.org |

Relevance in Disease Modeling and Therapeutic Exploration

The selective nature of BTT-3033 makes it a significant compound for disease modeling and the exploration of new therapeutic strategies. guidetoimmunopharmacology.orgapexbt.com Its ability to block α2β1 function allows researchers to investigate the role of this specific integrin in various pathologies.

Oncology: BTT-3033 has been utilized in cancer research, particularly for prostate and ovarian cancers. researchgate.net Studies have shown it can suppress the proliferation of prostate cancer cells and induce apoptosis (programmed cell death). medchemexpress.comresearchgate.net In models of ovarian cancer, BTT-3033 demonstrated a synergistic effect with the chemotherapeutic agent paclitaxel (B517696), enhancing its anti-tumor activity. nih.gov These findings suggest that targeting α2β1 could be a strategy to overcome drug resistance or improve cancer treatment efficacy. nih.gov

Inflammation: The compound has shown anti-inflammatory effects in preclinical models. nih.gov For instance, BTT-3033 demonstrated moderate anti-inflammatory activity in an arachidonic acid-induced ear edema model and was also effective in a platelet-activating factor-stimulated air pouch model. nih.govtcichemicals.com This points to the involvement of α2β1 in inflammatory processes.

Thrombosis and Cardiovascular Disease: Research has demonstrated that BTT-3033 inhibits platelet aggregation on collagen-coated surfaces under flow conditions, a key initiating event in thrombus formation. tocris.comresearchgate.netrndsystems.com It also inhibits human prostate smooth muscle contraction, suggesting a potential role in studying conditions like benign prostate hyperplasia. tocris.comnih.gov

Fibrotic and Respiratory Diseases: In models of reactive airway disease, BTT-3033 was used to validate the role of α2β1 in airway hyperresponsiveness. nih.gov By inhibiting the integrin, the compound was able to impair the exaggerated contraction of airway tissues, highlighting α2β1 as a potential target for modulating airway mechanics. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20FN5O3S B606419 BTT 3033

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[[1-(4-fluorophenyl)pyrazol-4-yl]sulfonyl-methylamino]phenyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3S/c1-28(33(31,32)22-15-25-29(16-22)21-11-7-17(24)8-12-21)20-13-9-19(10-14-20)27-23(30)26-18-5-3-2-4-6-18/h2-16H,1H3,(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLIQOPYDUKWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms and Cellular Biology of Btt 3033 Action

Integrin Binding and Conformational Specificity

BTT-3033 exerts its inhibitory effects by directly interacting with the α2β1 integrin, demonstrating specificity for this particular integrin heterodimer over others such as α3β1, α4β1, α5β1, and αv. medchemexpress.comrndsystems.comtocris.com

A central aspect of BTT-3033's mechanism is its binding to the α2I domain of the α2 integrin subunit. medchemexpress.comrndsystems.comtocris.comresearchgate.netnih.govnih.govmedchemexpress.combiorxiv.orgresearchgate.net This interaction has been confirmed through experimental approaches such as differential scanning fluorimetry, which showed that binding of BTT-3033 to the recombinant α2I domain reduces its thermal stability in a Mg2+-dependent manner. nih.govjyu.fi These findings, coupled with cell-based experiments, suggest that BTT-3033 binding can induce conformational changes within the α2I domain. jyu.fi

BTT-3033 exhibits a notable conformation-selective inhibitory activity towards α2β1 integrin. medchemexpress.comnih.govbiorxiv.orgresearchgate.netnih.gov Research indicates that BTT-3033 is a more effective inhibitor of the non-activated conformation of α2β1 integrin compared to the related compound BTT-3034, which shows greater potency against the activated integrin conformation. nih.govresearchgate.netnih.gov BTT-3033 is reported to bind to and stabilize the bent conformation state (BCS) of the integrin. biorxiv.org Consistent with this, Mn2+-activated integrins, which represent an activated conformation, are refractory to inhibition by BTT-3033. biorxiv.org This differential recognition of integrin conformations by BTT-3033 and BTT-3034 highlights that their binding sites are distinctly accessible depending on the integrin's activation state. nih.govresearchgate.net This property makes BTT-3033 a valuable tool for investigating the biological roles of different functional states of α2β1 integrin. nih.gov

Studies investigating the binding mechanism of BTT-3033 have revealed that its action is dependent on specific amino acid residues within the α2I domain. Notably, the inhibitory effect of BTT-3033, unlike that of BTT-3034, has been shown to be dependent on the presence of Tyrosine at position 285 (Tyr-285) in the α2 subunit. nih.govresearchgate.netmedkoo.com This residue is located near the Metal Ion-Dependent Adhesion Site (MIDAS) motif within the α2I domain. nih.govresearchgate.netjyu.firesearchgate.net Experiments using an α2 Y285F mutant, where Tyrosine 285 is substituted with Phenylalanine, demonstrated that BTT-3033 did not inhibit the adhesion of cells expressing this mutant integrin to collagen I, unlike BTT-3034. researchgate.net This finding suggests that BTT-3033 likely binds close to the MIDAS motif, with its function being influenced by Tyr-285. researchgate.netjyu.fi

Cellular Adhesion and Migration Modulation

Through its interaction with α2β1 integrin, BTT-3033 significantly modulates cellular processes that rely on this integrin, particularly adhesion to collagen and subsequent cell migration and invasion.

A primary effect of BTT-3033 is the inhibition of cell adhesion to Collagen I, a major extracellular matrix protein and a key ligand for α2β1 integrin. medchemexpress.comrndsystems.comtocris.comresearchgate.netnih.govnih.govresearchgate.netguidetopharmacology.orgtargetmol.com Studies using CHO cells expressing α2β1 integrin have shown that BTT-3033 effectively inhibits their adhesion to Collagen I. medchemexpress.comtocris.comresearchgate.netnih.gov The potency of BTT-3033 in inhibiting this adhesion has been quantified, with reported EC50 values around 130 nM. medchemexpress.comtocris.comresearchgate.net

Table 1: Inhibition of CHO-α2wt Cell Adhesion to Collagen I by BTT-3033

CompoundTarget IntegrinLigandEC50 (nM)Emax (%)
BTT-3033α2β1Collagen I13097
BTT-3034α2β1Collagen I16086

Data derived from studies measuring cell adhesion to collagen I. researchgate.netnih.gov

Beyond static adhesion, BTT-3033 has also been shown to inhibit platelet binding to Collagen I under conditions of shear stress, mimicking blood flow. medchemexpress.comrndsystems.comtocris.comnih.govresearchgate.netmedkoo.comguidetopharmacology.org This effect, observed with BTT-3033 but not consistently with structurally similar inhibitors like BTT-3034, suggests that BTT-3033's ability to recognize the non-activated integrin conformation is crucial for blocking interactions under flow conditions. nih.govresearchgate.net

By disrupting the interaction between α2β1 integrin and collagen, BTT-3033 influences cellular migration and invasion, processes critical in various physiological and pathological contexts, including cancer progression. Inhibition of α2 integrin activity with BTT-3033 has been shown to significantly decrease cell migration and invasion in certain cancer cell types. biorxiv.orgmdpi.combiorxiv.orgresearchgate.net This impact is potentially linked to the disruption of collagen binding and subsequent effects on the internalization of extracellular matrix components and macropinocytosis, processes that can facilitate invasive migration. biorxiv.orgbiorxiv.org Furthermore, BTT-3033 has been reported to inhibit epithelial-mesenchymal transition (EMT), a process associated with increased cell migration and invasion. researchgate.netnih.govresearchgate.net

Table 2: Effects of BTT-3033 on Cellular Processes in Cancer Cells

Cell TypeProcess Inhibited/AffectedPotential Mechanism(s)Source
Prostate Cancer CellsProliferation, EMT, Cell GrowthSuppression of α2β1 integrin/MAPK7 signaling, induction of apoptosis, cell cycle arrest researchgate.netnih.govresearchgate.net
Ovarian Cancer CellsViability, ProliferationSynergistic effects with paclitaxel (B517696), induction of apoptosis nih.gov
Invasive Carcinoma Cells (Breast, Ovarian, Pancreatic)Migration, Invasion, ECM Internalisation, MacropinocytosisDisruption of collagen binding, inhibition of α2-dependent ECM uptake, impact on p38 signaling biorxiv.orgbiorxiv.org
Prostate Stromal CellsContraction (low conc.), Proliferation (high conc.)Dissociation of ECM and integrins, downstream signaling effects mdpi.comamegroups.org

Note: This table summarizes findings from various studies and may not represent a comprehensive list of all reported effects.

These findings underscore the role of α2β1 integrin in promoting cell adhesion and motility on collagen substrates and demonstrate BTT-3033's ability to interfere with these functions, thereby impacting cellular behavior related to migration and invasion.

Regulation of Integrin Internalization and ECM Uptake

Integrins, including α2β1, play a crucial role in mediating cell adhesion to the surrounding ECM nih.gov. Beyond adhesion, integrins are internalized and can be recycled back to the plasma membrane or directed to lysosomes for degradation nih.gov. This process of integrin internalization can also involve the uptake of their bound ECM ligands nih.gov.

Studies have shown that α2β1 integrin is involved in the internalization of ECM components. Treatment with BTT-3033, which disrupts α2β1 integrin's binding to collagen, has been observed to significantly decrease the endocytosis of cell-derived matrices (CDM) and collagen I in certain cell types, such as MDA-MB-231 breast cancer cells nih.govbiorxiv.orgbiorxiv.org. This suggests that BTT-3033, by inhibiting α2β1 integrin function, impedes the cellular uptake of ECM components.

Furthermore, α2β1 integrin has been identified as a regulator of macropinocytosis, a process of non-selective internalization of extracellular fluid and solutes. Inhibition of α2β1 with BTT-3033 or through siRNA-mediated knockdown significantly reduced dextran (B179266) uptake, indicating a role for this integrin in regulating macropinocytosis in invasive breast cancer cells nih.govbiorxiv.orgbiorxiv.org. This suggests that BTT-3033's inhibition of α2β1 can impact broader cellular uptake mechanisms beyond just ECM components directly bound to the integrin.

Intracellular Signaling Pathways Affected by BTT-3033

The inhibition of α2β1 integrin by BTT-3033 influences several intracellular signaling pathways that are critical for cell survival, proliferation, and migration.

Modulation of MAPK/ERK Pathway

The MAPK/ERK pathway is a key signaling cascade involved in regulating cell proliferation, differentiation, and survival in response to various extracellular stimuli numberanalytics.com. Integrins are known to regulate multiple pro-survival pathways, including the MAPK/ERK pathway nih.gov.

Research suggests that BTT-3033 can modulate the MAPK/ERK pathway. Integrin α2β1 signaling has been implicated in regulating this pathway, and blocking α2β1 with BTT-3033 could potentially impact its activity researchgate.netnih.gov. For instance, studies have shown that integrin β1 mediates cisplatin (B142131) resistance by promoting the MAPK pathway in triple-negative breast cancer cells, and cancer-associated fibroblasts promote tamoxifen (B1202) resistance via β1 integrin/EGFR/ERK signaling nih.gov. While direct evidence detailing BTT-3033's precise modulatory effect on the entire MAPK/ERK cascade is still emerging in the provided context, its action on α2β1 integrin suggests an indirect influence on this pathway. Previous work has also indicated that BTT-3033 suppresses prostate cancer cells by suppressing α2β1 integrin/mitogen-activated protein kinase 7 signaling researchgate.net.

Influence on PI3K/AKT Signaling

The PI3K/AKT pathway is another crucial signaling route that promotes cell survival, proliferation, and cytokine secretion researchgate.net. Integrin binding to the ECM can activate the PI3K/AKT signaling pathway, contributing to pro-survival effects and potentially drug resistance nih.govresearchgate.netmdpi.com.

BTT-3033's inhibition of α2β1 integrin is expected to influence the PI3K/AKT pathway. Integrin α2β1/PI3K/AKT pathway has been reported as a crucial mediator of resistance to certain chemotherapies in breast cancer nih.gov. Integrin α2β1 was also shown to decrease the effects of paclitaxel on ovarian cancer cells through PI3K/AKT signaling nih.gov. By blocking α2β1, BTT-3033 can disrupt this pro-survival signaling axis, potentially enhancing the efficacy of other treatments nih.gov.

Crosstalk with other Receptor Tyrosine Kinases (e.g., EGFR, c-Met, Src, FAK)

Integrins engage in complex crosstalk with Receptor Tyrosine Kinases (RTKs) like EGFR, c-Met, Src, and FAK, co-regulating a range of mitogenic and pro-survival signals nih.govresearchgate.net. This interplay is significant in processes like tumor growth, metastasis, and angiogenesis researchgate.net.

While the provided information does not detail direct binding or inhibition of these specific RTKs by BTT-3033, its action on α2β1 integrin can indirectly affect their downstream signaling due to the intricate crosstalk between integrins and RTKs. For example, integrin engagement can activate FAK/Src, MAPK/ERK, and PI3K/AKT pathways, promoting cancer cell survival and migration researchgate.net. β1 integrin/EGFR/ERK signaling has been linked to tamoxifen resistance nih.gov. FAK is activated by integrin αvβ3 and then phosphorylates downstream PI3K and AKT mdpi.com. Given BTT-3033's role as an integrin inhibitor, it is plausible that it modulates the activity of these RTK-associated pathways by disrupting integrin-mediated signals, although specific research detailing this crosstalk with BTT-3033 was not extensively available in the provided snippets.

Impact on P21-Activated Kinase 1 (PAK1)

P21-Activated Kinase 1 (PAK1) is involved in various cellular processes, including cytoskeletal reorganization and cell migration. PAK1 has been shown to be required for ECM macropinocytosis biorxiv.org.

While the direct impact of BTT-3033 on PAK1 activity is not explicitly detailed, the finding that α2β1 integrin is necessary for macropinocytosis and that PAK1 is also required for this process suggests a potential link biorxiv.org. As BTT-3033 inhibits α2β1 integrin-mediated macropinocytosis, it might indirectly influence PAK1 activity or its downstream effects related to this process.

Regulation of Rho GTPases and Cytoskeletal Reorganization

Rho GTPases are key regulators of the actin cytoskeleton, influencing cell shape, adhesion, and migration. Integrin signaling plays a significant role in regulating Rho GTPases and subsequent cytoskeletal reorganization researchgate.net.

Integrin-mediated F-actin reorganization impacts focal adhesion turnover, which is crucial for tumor cell infiltration researchgate.net. While the provided information does not directly state how BTT-3033 specifically regulates Rho GTPases, its function as an integrin inhibitor implies an effect on integrin-mediated cytoskeletal dynamics. By interfering with α2β1 integrin's interaction with the ECM, BTT-3033 is likely to affect the downstream signaling that controls Rho GTPase activity and the resulting cytoskeletal rearrangements necessary for processes like cell migration and invasion.

Data Tables

Based on the provided research findings, a summary of the observed effects of BTT-3033 on cell viability and apoptosis in ovarian cancer cells is presented in the table below.

Cell LineTreatmentIC50 (µM) - PTX AloneIC50 (µM) - PTX with 1 µM BTT-3033Synergistic Interaction (CDI)Apoptosis (%) - PTX AloneApoptosis (%) - PTX with BTT-3033
OVCAR3PTX0.450.03< 14.287.0
SKOV3PTX0.350.02< 12.488.5

Note: CDI stands for Coefficient of Drug Interaction. A CDI less than 1 indicates synergy. researchgate.netnih.gov

This table illustrates the synergistic antiproliferative effects of BTT-3033 in combination with paclitaxel (PTX) and their impact on inducing apoptosis in ovarian cancer cell lines.

Btt 3033 in Cancer Research

Anticancer Activity in Various Cancer Models

Research into BTT-3033 has demonstrated its potential to interfere with key processes of cancer progression in several laboratory models.

In prostate cancer models, the selective inhibition of integrin α2β1 by BTT-3033 has been shown to significantly affect cell proliferation and survival. nih.gov Treatment with BTT-3033 led to a reduction in the viability and proliferation of the prostate cancer cell lines LNcap-FGC and DU-145. medchemexpress.comnih.gov This inhibition of cell growth is achieved in part by inducing a G1 phase cell cycle arrest. medchemexpress.comnih.gov

Furthermore, BTT-3033 promotes apoptosis, or programmed cell death, in these cancer cells. nih.govresearchgate.net The mechanism involves the activation of reactive oxygen species (ROS), an increase in the pro-apoptotic Bax protein, activation of caspase-3, and a loss of the mitochondrial membrane potential (ΔΨm). medchemexpress.comnih.gov Studies have also indicated that BTT-3033 suppresses the α2β1 integrin/mitogen-activated protein kinase 7 (MKK7) signaling pathway and inhibits the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and metastasis. nih.govresearchgate.net

Table 1: Effects of BTT-3033 on Prostate Cancer Cell Lines

Prostate Cancer Cell LineEffect of BTT-3033 TreatmentMechanism of ActionSource
LNcap-FGCReduced cell viability and proliferation; Induced apoptosisG1 cell cycle arrest; Activation of ROS and caspase-3; Upregulation of Bax medchemexpress.comnih.gov
DU-145Reduced cell viability and proliferation; Induced apoptosisG1 cell cycle arrest; Activation of ROS and caspase-3; Upregulation of Bax medchemexpress.comnih.gov

In the context of ovarian cancer, BTT-3033 has been investigated for its ability to enhance the efficacy of standard chemotherapy. nih.govnih.gov While BTT-3033 on its own can suppress the proliferation of OVCAR3 and SKOV3 ovarian cancer cells, its more significant effect is seen when used in combination with the chemotherapy drug paclitaxel (B517696) (PTX). nih.govresearchgate.net

Pre-treatment with BTT-3033 demonstrated a synergistic antiproliferative effect with paclitaxel, substantially lowering the concentration of PTX required to inhibit cancer cell growth by 50% (IC50). nih.govnih.gov This combination therapy was found to induce a much higher rate of apoptosis compared to paclitaxel treatment alone. nih.govresearchgate.netnih.gov The underlying mechanism for this enhanced susceptibility includes increased production of reactive oxygen species, loss of mitochondrial membrane potential, and elevated caspase-3 activity, ultimately driving mitochondrial apoptosis. nih.govnih.gov

Table 2: BTT-3033 Enhancement of Paclitaxel (PTX) Efficacy in Ovarian Cancer Cells

Cell LineTreatmentIC50 of PTXApoptosis Rate (Compared to PTX alone)Source
OVCAR3PTX Alone0.45 µMBase nih.govnih.gov
BTT-3033 + PTX0.03 µMSignificantly Increased (from 4.2% to 87.0%) nih.govnih.gov
SKOV3PTX Alone0.35 µMBase nih.govnih.gov
BTT-3033 + PTX0.02 µMSignificantly Increased (from 2.4% to 88.5%) nih.govnih.gov

Research in breast cancer models has focused on the role of BTT-3033 in preventing cell movement and interaction with the surrounding tissue matrix. In invasive breast cancer cells (MDA-MB-231), treatment with BTT-3033 significantly reduced the internalization of the extracellular matrix (ECM), including collagen I. nih.govbiorxiv.orgresearchgate.net This process of ECM endocytosis is believed to support cancer cell invasiveness. nih.gov

By blocking this uptake, BTT-3033 was shown to impair the invasive migration of breast cancer cells. nih.govbiorxiv.org Further investigation revealed that α2β1 integrin acts as a regulator of macropinocytosis, a fluid-uptake process, in these cells, and that BTT-3033 could also inhibit this activity. nih.govbiorxiv.org

The principles of BTT-3033's action extend to pancreatic ductal adenocarcinoma (PDAC), a cancer known for its dense surrounding stroma. biorxiv.org Studies have shown that α2β1 integrin is significantly upregulated in pancreatic tumors, which correlates with poorer survival outcomes. nih.govbiorxiv.org In the metastatic PDAC cell line SW1990, the inhibition of α2 integrin significantly reduced the internalization of collagen I. biorxiv.org Blocking ECM uptake, a direct consequence of BTT-3033's mechanism, has been demonstrated to impair the invasive migration of pancreatic cancer cells. nih.govbiorxiv.org

The spread of melanoma to distant organs is a critical factor in its lethality, and integrins are key mediators of this process. Integrin α2β1 has been specifically implicated in the metastasis of melanoma to the lungs and liver. d-nb.info BTT-3033 is identified in the literature as a specific inhibitor of α2β1 that can be used to interfere with this metastatic pathway. d-nb.info By blocking the function of this integrin, BTT-3033 has the potential to inhibit the colonization of melanoma cells in these specific organs. d-nb.info

In models of intrahepatic cholangiocarcinoma (iCCA), a cancer of the bile ducts within the liver, integrin α2 is highly expressed compared to non-cancerous cells. nih.gov This integrin facilitates the binding of cancer cells to collagen type I, which in turn promotes their clonogenic growth. nih.gov Treatment with BTT-3033 was shown to decrease this binding in multiple iCCA cell lines (HuCCA-1, HuCCT-1, and KKK-131). nih.gov Consequently, BTT-3033 reversed the collagen-induced growth of these cancer cells, suggesting it can disrupt a key survival and proliferation signal. nih.gov This action may also inhibit the invasion and migration of cholangiocarcinoma cells. nih.gov

Mechanisms of Apoptosis Induction

The chemical compound BTT-3033, a selective inhibitor of the α2β1 integrin, has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through a multi-faceted approach. nih.govnih.gov Research indicates that its pro-apoptotic effects are mediated by several key cellular mechanisms, including the generation of reactive oxygen species, disruption of mitochondrial function, activation of critical enzymes in the death cascade, and upregulation of pro-apoptotic proteins. nih.govnih.gov

Reactive Oxygen Species (ROS) Production

A primary mechanism through which BTT-3033 induces apoptosis is by increasing intracellular levels of Reactive Oxygen Species (ROS). nih.gov In studies involving prostate cancer cells, the inhibition of integrin α2β1 by BTT-3033 was found to trigger apoptosis through the activation and overproduction of ROS. nih.govnih.govresearchgate.net

Furthermore, BTT-3033 has demonstrated a synergistic effect when used in combination with other agents. In human ovarian cancer cells (OVCAR3 and SKOV3), pretreatment with BTT-3033 significantly enhanced the ROS production induced by the chemotherapeutic drug paclitaxel. nih.govnih.govresearchgate.net This suggests that BTT-3033 can sensitize cancer cells to other treatments by amplifying oxidative stress, a condition known to promote cell death when levels become excessive. nih.govresearchgate.net

Mitochondrial Membrane Potential (MMP) Loss and Mitochondrial Death Pathway

BTT-3033 triggers the intrinsic, or mitochondrial, pathway of apoptosis by disrupting mitochondrial integrity. nih.govresearchgate.net A critical event in this process is the loss of the mitochondrial membrane potential (MMP or ΔΨm). nih.govnih.gov Studies on prostate cancer cells revealed that BTT-3033 treatment leads to a depletion of the MMP. nih.gov

Similarly, in ovarian cancer cell lines, the combination of BTT-3033 and paclitaxel resulted in a significant decrease in MMP. nih.govnih.gov The loss of MMP is a pivotal point in the apoptotic process, as it leads to the permeabilization of the mitochondrial outer membrane, allowing the release of pro-apoptotic factors into the cytoplasm, which in turn activates the downstream executioners of cell death. nih.govmdpi.com

Caspase Activation (e.g., Caspase-3)

The apoptotic signals initiated by BTT-3033 converge on the activation of caspases, a family of protease enzymes that execute the cell death program. Research has consistently shown that treatment with BTT-3033 leads to the activation of caspase-3, a key effector caspase. nih.govnih.gov

In prostate cancer cells, BTT-3033-induced apoptosis is mediated by the activation of caspase-3. nih.gov Likewise, in ovarian cancer cells, the combination of BTT-3033 with paclitaxel resulted in a marked increase in caspase-3 activity compared to paclitaxel treatment alone. nih.govnih.gov The activation of caspase-3 is a downstream consequence of the mitochondrial death pathway and is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Bax Protein Upregulation

The pro-apoptotic activity of BTT-3033 is also linked to the regulation of the Bcl-2 family of proteins, which are central to controlling the mitochondrial death pathway. Specifically, research in prostate cancer cells has demonstrated that BTT-3033 induces apoptosis through the upregulation of the Bax protein. nih.gov Bax is a pro-apoptotic member of the Bcl-2 family. researchgate.net Upon activation during apoptosis, Bax translocates to the mitochondria, where it promotes the permeabilization of the outer membrane, facilitating the release of cytochrome c and initiating the caspase cascade. researchgate.netprospecbio.com The upregulation of Bax by BTT-3033 directly contributes to the observed loss of mitochondrial membrane potential and subsequent cell death. nih.gov

Table 1: Effect of BTT-3033 on Apoptosis Induction in Prostate Cancer Cells
Cell LineBTT-3033 ConcentrationApoptotic Cells (%)
LNcap-FGC5 µM~20%
25 µM~32%
50 µM~47%
DU-1455 µM~26%
25 µM~41%
50 µM~59%

Data derived from a study on prostate cancer cells. medchemexpress.com

Modulation of Cell Cycle Progression

Induction of G1 Cell Cycle Arrest

Research has shown that BTT-3033 inhibits the proliferation of prostate cancer cells by inducing cell cycle arrest at the G1 phase. nih.govmedchemexpress.com The G1 phase is the initial growth phase of the cell cycle, and arresting cells at this checkpoint prevents them from entering the S phase, where DNA replication occurs, effectively halting their division. nih.gov This attenuation of cell viability and proliferation through G1 arrest has been observed in both LNcap-FGC and DU-145 prostate cancer cell lines, highlighting a key mechanism by which BTT-3033 exerts its anti-proliferative effects. nih.govmedchemexpress.comfrontiersin.org

Table 2: Synergistic Apoptotic Effect of BTT-3033 and Paclitaxel (PTX) in Ovarian Cancer Cells
Cell LineTreatmentApoptotic Cells (%)
OVCAR3Control4.2%
BTT-3033 (1 µM) + PTX (1 µM)87.0%
SKOV3Control2.4%
BTT-3033 (1 µM) + PTX (1 µM)88.5%

Data from a combination therapy study in ovarian cancer cells. nih.govnih.gov

Impact on Epithelial-Mesenchymal Transition (EMT)

The small molecule BTT-3033, a selective inhibitor of the α2β1 integrin, has demonstrated a significant impact on the epithelial-mesenchymal transition (EMT), a critical process in cancer progression and metastasis. researchgate.netnih.gov Research on prostate cancer cell lines (LNCaP-FGC and DU-145) has shown that inhibiting α2β1 integrin with BTT-3033 effectively counteracts EMT. nih.gov

This inhibition is characterized by molecular changes indicative of a reversal of the mesenchymal phenotype back towards an epithelial one. Specifically, treatment with BTT-3033 leads to an increased expression of E-cadherin, a key cell-cell adhesion molecule characteristic of epithelial cells, and a concurrent decrease in the expression of mesenchymal markers such as N-cadherin and vimentin. nih.gov This shift in protein expression signifies a reduction in the cells' migratory and invasive capabilities. researchgate.netnih.gov

The mechanism underlying this effect is linked to the disruption of the interaction between cancer cells and the extracellular matrix (ECM). nih.gov The binding of α2β1 integrin to its ligand, such as collagen-I, can trigger signaling cascades that promote EMT. nih.gov For instance, this interaction can activate MAPK kinase 7 (MAPKK7), leading to increased cell proliferation and the adoption of a mesenchymal state. nih.gov By selectively interfering with the α2I domain of the integrin, BTT-3033 blocks this initial interaction, thereby inhibiting the downstream phosphorylation of MAPKK7 and suppressing the EMT process. nih.govresearchgate.net Studies have confirmed that this targeted inhibition by BTT-3033 has a direct effect on reducing the migration capacity of prostate cancer cells. researchgate.netnih.gov

Drug Combination Strategies and Chemoresistance Overcoming

BTT-3033 has shown significant promise in combination therapies, particularly in enhancing the efficacy of conventional chemotherapeutic agents like paclitaxel (PTX) in ovarian cancer. nih.govnih.gov Studies utilizing OVCAR3 and SKOV3 human ovarian cancer cell lines have demonstrated a potent synergistic anti-proliferative effect when BTT-3033 is used as a pretreatment followed by paclitaxel. nih.gov

The combination of BTT-3033 and PTX results in a greater inhibition of cancer cell viability compared to paclitaxel treatment alone. nih.govresearchgate.net This synergy is quantified by a significant decrease in the half-maximal inhibitory concentration (IC50) values for PTX. In one study, pretreatment with 1 µM BTT-3033 lowered the IC50 of PTX from 0.45 µM to 0.03 µM in OVCAR3 cells and from 0.35 µM to 0.02 µM in SKOV3 cells. nih.govnih.gov The synergistic nature of this interaction was further confirmed by calculating the coefficient of drug interaction (CDI), which was found to be less than 1 for various combinations, indicating a significant synergistic effect. nih.govnih.gov

Furthermore, the combination therapy dramatically increases the rate of apoptosis in ovarian cancer cells. nih.gov Compared to treatment with PTX alone, the BTT-3033/PTX combination led to a substantial rise in apoptotic cells, from 4.2% to 87.0% in OVCAR3 cells and from 2.4% to 88.5% in SKOV3 cells. nih.govnih.gov This enhanced cell death is a key factor in the observed synergistic anti-tumor activity. nih.gov

Table 1: Synergistic Effect of BTT-3033 and Paclitaxel (PTX) on Ovarian Cancer Cell Lines

Cell LineTreatmentIC50 of PTX (µM)Apoptotic Cells (%)
OVCAR3PTX Alone0.454.2
BTT-3033 (1 µM) + PTX0.0387.0
SKOV3PTX Alone0.352.4
BTT-3033 (1 µM) + PTX0.0288.5
Data sourced from studies on human ovarian cancer cell lines. nih.govnih.gov

A significant challenge in cancer therapy is the development of chemoresistance, a phenomenon in which cancer cells become less responsive to treatment. Integrin signaling pathways are known to play a crucial role in mediating this resistance. nih.govresearchgate.net The α2β1 integrin, in particular, promotes cell survival and protects tumor cells from drug-induced apoptosis by activating multiple pro-survival signaling pathways, including the PI3K/AKT and MAPK/extracellular-signal-regulated kinase (ERK) pathways. nih.gov Activation of integrins can also modulate the expression of proteins in the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of apoptosis. nih.gov

BTT-3033's ability to selectively inhibit α2β1 integrin provides a mechanism to overcome these resistance pathways. nih.gov By blocking the upstream integrin signaling, BTT-3033 can re-sensitize resistant cancer cells to chemotherapeutic agents like paclitaxel. nih.gov Research indicates that α2β1 integrin signaling can confer resistance to PTX in ovarian and breast cancer cells through the PI3K/AKT pathway. nih.gov Similarly, the α2β1 integrin/p38 MAPK pathway has been implicated in reducing sensitivity to PTX. nih.gov

The synergistic effect of BTT-3033 with paclitaxel is attributed to the disruption of these pro-survival mechanisms. nih.gov The combination therapy enhances PTX-induced apoptosis by promoting the loss of mitochondrial membrane potential (MMP), increasing the production of reactive oxygen species (ROS), and activating caspase-3, a key executioner enzyme in apoptosis. nih.govnih.gov By targeting the integrin-mediated survival signals, BTT-3033 effectively dismantles the cellular machinery that contributes to chemoresistance, making it a promising strategy for treating drug-resistant cancers. nih.gov

Btt 3033 in Inflammation and Immune Response Studies

Anti-Inflammatory Effects in Preclinical Models

Preclinical studies have explored the anti-inflammatory potential of BTT-3033 in several animal models, highlighting its ability to mitigate key aspects of the inflammatory response.

Reduction of Leukocyte Infiltration in Air Pouch Models

The mouse air pouch model, a method used to assess acute inflammation, has been employed to study the effects of BTT-3033 on leukocyte infiltration nih.govresearchgate.netdovepress.com. In this model, inflammation is induced by injecting platelet-activating factor (PAF) into an air pouch created on the back of mice nih.govresearchgate.net. Oral administration of BTT-3033 has demonstrated a reduction in the infiltration of leukocytes into the air pouch. Specifically, at a dose of 10 mg/kg, BTT-3033 reduced leukocyte infiltration by approximately 50% medchemexpress.comnih.govresearchgate.netcnreagent.com. A lower dose of 1 mg/kg did not show a significant effect nih.govresearchgate.net. For comparison, dexamethasone (B1670325), a reference substance, reduced leukocyte infiltration by about 70% at a dose of 0.1 mg/kg nih.govresearchgate.net.

Table 1: Effect of BTT-3033 on Leukocyte Infiltration in PAF-Induced Mouse Air Pouch Model

TreatmentDose (mg/kg, p.o.)Reduction in Leukocyte Infiltration (%)
Vehicle-0
BTT-30331No significant effect
BTT-303310~50
Dexamethasone0.1~70

*Data compiled from search results medchemexpress.comnih.govresearchgate.netcnreagent.com.

Effects in Arachidonic Acid-Induced Ear Edema

BTT-3033 has also been evaluated for its anti-inflammatory effects in the arachidonic acid-induced ear edema model in mice, a model of acute inflammation nih.govbio-equip.com. Oral administration of BTT-3033 at a dose of 10 mg/kg demonstrated moderate anti-inflammatory effects in this model when administered 48 h, 24 h, and 3 h before the induction of ear swelling by arachidonic acid medchemexpress.comnih.govbio-equip.com. Ear swelling was measured 60 minutes after the arachidonic acid challenge nih.gov. While effective, the potency of BTT-3033 did not reach that of the reference compound, dexamethasone (0.1 mg/kg) nih.gov.

Modulation of Macrophage Phenotypes

Research suggests that BTT-3033 may influence macrophage phenotypes. Macrophages are known for their plasticity and can exist on a spectrum of phenotypes, including pro-inflammatory (M1) and pro-healing (M2) researchgate.netnih.govresearchgate.net. Studies investigating the interaction between integrin α2β1 and the laminin-derived peptide IKVAV have utilized BTT-3033 as an antagonist to block α2β1 researchgate.netnih.govresearchgate.net. Blocking α2β1 with BTT-3033 has been shown to reduce the expression of iNOS, a marker for M1 macrophages, in M1-activated macrophages nih.gov. This reduction in iNOS expression with BTT-3033 treatment was comparable to that observed with IKVAV treatment nih.gov. For M0 macrophages (undifferentiated), BTT-3033 treatment led to a significant increase in iNOS expression, similar to IKVAV treatment nih.gov. In M2 macrophages, BTT-3033 treatment reduced Arg-1 expression, a marker for M2 macrophages, although the reduction was not significantly different from IKVAV treatment nih.gov. These findings suggest a role for α2β1 signaling, and its inhibition by BTT-3033, in modulating macrophage polarization researchgate.netnih.govresearchgate.net.

Table 2: Effect of BTT-3033 on Macrophage Phenotype Markers

Macrophage TypeTreatmentMarkerEffect on Marker Expression
M1BTT-3033iNOSReduced
M0BTT-3033iNOSIncreased
M2BTT-3033Arg-1Reduced

*Data compiled from search results nih.gov.

Role in Allergic Inflammation and Airway Hyperresponsiveness

BTT-3033 has also been investigated in the context of allergic inflammation and its impact on airway function, particularly concerning airway hyperresponsiveness.

Inhibition of IL-13-Enhanced Contraction in Airway Smooth Muscle

Interleukin-13 (IL-13) is a cytokine known to play a significant role in allergic inflammation and airway hyperresponsiveness by enhancing the contraction of airway smooth muscle frontiersin.orgnih.govdiva-portal.org. Studies using human bronchial rings have shown that treatment with BTT-3033, a selective inhibitor of integrin α2β1, significantly inhibited IL-13-enhanced contraction nih.gov. This suggests that α2β1 integrin is involved in the mechanisms by which IL-13 increases airway smooth muscle contractility nih.gov.

Immunomodulatory Potential

The immunomodulatory potential of BTT-3033 stems primarily from its ability to selectively inhibit the function of integrin α2β1. By blocking the interaction between α2β1 and its primary ligand, collagen, BTT-3033 can interfere with cellular processes that are dependent on this specific integrin-ECM interaction. This includes modulating the behavior and function of various immune cells that express α2β1.

Studies utilizing animal models of inflammation have provided evidence for the anti-inflammatory effects of BTT-3033. In a platelet-activating factor (PAF)-induced air pouch model in mice, BTT-3033 was shown to reduce the infiltration of leukocytes. At a dose of 10 mg/kg, BTT-3033 reduced leukocyte infiltration by approximately 50%. researchgate.net Another model, the arachidonic acid-induced ear edema model in mice, also demonstrated moderate anti-inflammatory effects. BTT-3033 was effective in reducing ear thickness at a dose of 40 mg/kg at both 24-hour and 48-hour time points, although it did not show a significant effect at 10 mg/kg in this specific model. nih.gov These findings suggest that inhibiting α2β1 integrin can impact the recruitment and accumulation of immune cells at inflammatory sites.

Furthermore, investigations into the interaction between mesenchymal stromal cells (MSCs) and the ECM have revealed that BTT-3033 can influence the immunomodulatory activity of MSCs. In studies involving heparin-collagen I bilayers, BTT-3033 treatment was found to reduce MSC-mediated macrophage inhibitory activity and alter the cytokine profile in co-cultures. nsf.govnih.gov This indicates that α2β1-mediated signaling plays a role in the communication between MSCs and macrophages, and its inhibition by BTT-3033 can modify this interaction, potentially impacting the broader immune environment.

Influence on Immune Cell Adhesion and Function

A key aspect of BTT-3033's mechanism of action is its direct influence on immune cell adhesion, particularly to collagen I, mediated by integrin α2β1. BTT-3033 functions as a selective inhibitor of α2β1 by binding to the α2I domain. tocris.commedchemexpress.comrndsystems.com It exhibits selectivity for α2β1 over other β1 integrins, such as α3β1, α4β1, α5β1, and αv. tocris.commedchemexpress.comrndsystems.com

Detailed research findings highlight the inhibitory effects of BTT-3033 on cell adhesion. In studies using α2-expressing CHO cells, BTT-3033 inhibited their adhesion to collagen I with an EC50 value of 130 nM and an Emax of 97%. researchgate.net This demonstrates a potent blocking effect on the binding of cells expressing α2β1 to collagen.

Moreover, BTT-3033 has been shown to inhibit platelet adhesion and aggregation, processes critical in hemostasis and thrombosis but also involved in inflammatory responses. BTT-3033 inhibits platelet aggregation to collagen I coated capillaries under flow conditions. tocris.commedchemexpress.comrndsystems.comnih.gov It also inhibits the binding of α2-expressing CHO cells to collagen I under shear stress conditions. tocris.commedchemexpress.comrndsystems.comnih.gov This is particularly significant because the interaction between α2β1 integrin and vascular collagen is an initial event in thrombus formation, and BTT-3033's ability to block this interaction under flow conditions underscores its potential to modulate cellular behavior in dynamic physiological environments. nih.gov

Further mechanistic studies have indicated that BTT-3033 has a preference for binding to and stabilizing the bent closed conformation of integrin β1, which represents a non-activated state of the integrin. nih.govnih.govbiorxiv.org Its action is dependent on the presence of Tyr-285 within the α2I domain. nih.gov This conformational selectivity suggests that BTT-3033 can be a valuable tool for researchers investigating the biological roles of different functional states of the α2β1 integrin. nih.gov

The influence of BTT-3033 on cell adhesion extends beyond immune cells and platelets, impacting other cell types relevant to inflammatory processes and tissue remodeling. For instance, blocking α2β1 with BTT-3033 inhibited the differentiation of diffuse-type gastric cancer cells embedded in Collagen I, suggesting that integrin-dependent interactions with collagen I are crucial for maintaining the undifferentiated state of these cells. bmj.com Additionally, BTT-3033 treatment significantly inhibited IL-13–enhanced contraction in studies related to airway hyperresponsiveness, highlighting the role of α2β1 in mediating cellular responses in the context of inflammation in the airways. jci.org

The impact of BTT-3033 on cell function is also linked to downstream signaling pathways. In studies with MSCs on heparin-collagen I surfaces, BTT-3033 treatment affected the activity levels of FAK-ERK½ signaling, indicating that α2β1 activity plays a major role in this pathway, which is involved in cell growth, survival, and differentiation. nsf.govnih.gov

The following tables summarize some of the key research findings related to BTT-3033's influence on cell adhesion and its anti-inflammatory effects:

Cell TypeAdhesion SubstrateAssay ConditionsBTT-3033 EffectEC50/ResultSource
α2-expressing CHO cellsCollagen IStaticInhibition of adhesion130 nM (EC50), 97% (Emax) researchgate.net
Human PlateletsCollagen IUnder flow (shear stress)Inhibition of aggregation and bindingEffective inhibition tocris.commedchemexpress.comrndsystems.comnih.gov
α2-expressing CHO cellsCollagen IUnder shear stressInhibition of bindingEffective inhibition tocris.commedchemexpress.comrndsystems.com
MSCsHeparin-Collagen ICo-culture with macrophagesReduced macrophage inhibitory activity, altered cytokine profile- nsf.govnih.gov
Animal ModelInflammatory StimulusBTT-3033 DoseObserved EffectMagnitude of Effect (approx.)Source
Mouse air pouch modelPAF10 mg/kgReduced leukocyte infiltration~50% reduction researchgate.net
Mouse arachidonic acid-induced ear edemaArachidonic acid40 mg/kgReduced ear thicknessEffective at 24h and 48h nih.gov

Btt 3033 in Cardiovascular and Thrombosis Research

Inhibition of Platelet Function

Platelets play a critical role in hemostasis and thrombosis, with their interaction with collagen at sites of vascular injury being a key initiating event. Integrin α2β1 (also known as GPIa/IIa or VLA-2) is a major collagen receptor on platelets. BTT-3033's function as an α2β1 inhibitor directly impacts these processes. nih.govresearchgate.netresearchgate.net

Blocking Platelet Attachment to Collagen I under Flow and Static Conditions

Studies have demonstrated that BTT-3033 effectively inhibits platelet binding to collagen I. This inhibition has been observed under both static and flow conditions. Notably, under flow conditions (specifically at a shear rate of 90 dynes/cm²), BTT-3033 has been shown to block human platelet attachment to collagen I-coated capillaries. nih.govresearchgate.netresearchgate.netmedkoo.com In contrast, a structurally similar sulfonamide derivative, BTT-3034, showed no inhibitory effect on platelet adhesion under these flow conditions, despite having an almost identical effect on α2-expressing CHO cell adhesion to collagen I under static conditions. nih.govresearchgate.netresearchgate.net This suggests that BTT-3033's inhibitory action under shear stress is a key characteristic. The EC₅₀ value for BTT-3033 in inhibiting mouse whole blood platelet adhesion to collagen I under flow was determined to be 6 µM. medchemexpress.comresearchgate.netresearchgate.net BTT-3033 also inhibits the binding of α2-expressing CHO cells to collagen I under shear stress conditions. rndsystems.comtocris.combio-techne.com The mechanism involves BTT-3033 recognizing the non-activated conformation of α2β1 integrin under shear stress. nih.gov

Effects on Platelet Aggregation

Beyond initial attachment, BTT-3033 also influences subsequent platelet aggregation. BTT-3033 inhibits platelet aggregation induced by collagen I. rndsystems.comtocris.combio-techne.com While the provided sources primarily highlight BTT-3016's effects on platelet aggregation induced by collagen but not ADP, they also categorize BTT-3033 as an α2β1 inhibitor with antiplatelet efficacy by selectively inhibiting α2β1 integrin-mediated collagen binding. thieme-connect.comresearchgate.net

Role in Thrombus Formation and Antithrombotic Therapy

The interaction between α2β1 integrin and vascular collagen is a critical initiating event in thrombus formation. nih.govresearchgate.netresearchgate.netthieme-connect.comresearchgate.net By inhibiting this interaction, compounds like BTT-3033 offer a potential strategy for antithrombotic therapy. thieme-connect.comresearchgate.net Research involving sulfonamide derivatives, including BTT-3033, supports the concept that blocking α2β1 integrin activity can prevent pathological thrombus formation. thieme-connect.comresearchgate.net Although some studies specifically detail the antithrombotic effects of BTT-3016, which reduced thrombus formation in an in vivo mouse model of vascular injury and prolonged tail-bleeding time comparable to aspirin, the underlying principle of targeting α2β1 integrin-mediated collagen binding is shared with BTT-3033. thieme-connect.comresearchgate.net

Potential in Cardiovascular Disease Research

Given its role in inhibiting platelet function and thrombus formation, BTT-3033 is being explored for its potential in cardiovascular disease research. medchemexpress.comapexbt.combiocat.comtebubio.comtargetmol.com The compound's ability to inhibit platelet binding to collagen I, a key event in the development of atherosclerotic plaques and subsequent thrombotic events, positions it as a subject of interest in this field. medchemexpress.com

Influence on Cardiac Ventricular Restriction

Beyond its effects on platelets, BTT-3033 has also been reported to influence cardiac ventricular restriction. researchgate.netnih.govresearchgate.netamegroups.org While the detailed mechanisms are still under investigation, this observation suggests a broader impact of α2β1 integrin inhibition on cardiac function and remodeling. One study indicated that inhibition of integrin α2β1 by BTT-3033 abrogated a stretch-induced response in right ventricular fibroblasts, suggesting a role for integrins in myofibroblast transformation in these cells. mdpi.com

Btt 3033 in Other Biomedical Research Areas

Prostate Smooth Muscle Contraction Inhibition

Integrins are crucial for connecting the cell's internal cytoskeleton to the extracellular matrix, a process essential for generating force in smooth muscle contraction. amegroups.org Research has identified the presence of α2β1 integrin in prostate smooth muscle cells, suggesting it as a potential therapeutic target. amegroups.org

Studies using human prostate tissues have demonstrated that BTT-3033 can significantly inhibit smooth muscle contractions. amegroups.org In organ bath studies, a 1 µM concentration of BTT-3033 was shown to inhibit contractions induced by electric field stimulation (EFS), which mimics neurogenic stimulation, by approximately 46% to 55%. amegroups.orgpubcompare.aifrontiersin.org

Furthermore, BTT-3033 is effective against contractions induced by the thromboxane (B8750289) A2 analog U46619. pubcompare.aifrontiersin.org Thromboxane A2 is a potent vasoconstrictor and platelet aggregator that also induces smooth muscle contraction through mechanisms that may differ from other agonists. nih.gov Research shows that BTT-3033 at a 1 µM concentration attenuates these thromboxane A2-induced contractions by about 39%. pubcompare.ainih.gov

Stimulus Inhibitor Concentration Inhibition (%) Source(s)
Electric Field Stimulation (EFS)BTT-30331 µM~46% - 55% amegroups.orgpubcompare.aifrontiersin.org
Thromboxane A2 (U46619)BTT-30331 µM~39% pubcompare.ainih.gov

Benign Prostatic Hyperplasia (BPH) is characterized by an enlarged prostate and an increase in prostate smooth muscle tone, which contributes to lower urinary tract symptoms (LUTS). nih.govsemanticscholar.org The ability of BTT-3033 to lessen prostate smooth muscle contraction makes it a candidate for BPH treatment. nih.govcore.ac.uktocris.com Its mechanism of action, targeting integrin α2β1, offers a different therapeutic pathway compared to established treatments like α1-blockers. nih.govsemanticscholar.org By inhibiting both neurogenic and thromboxane A2-induced contractions, BTT-3033 could potentially alleviate the dynamic component of bladder outlet obstruction in BPH. pubcompare.ai

Articular Cartilage Organization and Matrix Metalloproteinase (MMP) Expression

The interaction between chondrocytes (cartilage cells) and the surrounding extracellular matrix, primarily composed of collagen, is critical for maintaining cartilage health. The α2β1 integrin is a key receptor in mediating this interaction. nih.gov The use of BTT-3033 has been instrumental in elucidating the role of this integrin in cartilage biology, particularly in its influence on matrix metalloproteinases (MMPs), which are enzymes that degrade matrix components. nih.govresearchgate.net

MMP13, also known as collagenase-3, is a key enzyme in the degradation of type II collagen, the main structural collagen in articular cartilage. rndsystems.com Its overexpression is a hallmark of osteoarthritis. rndsystems.com Research on human articular cartilage-derived chondrocytes has shown that treatment with 10 µM of BTT-3033 over 15 to 28 days suppresses the expression of MMP13. This finding suggests that by inhibiting the α2β1 integrin pathway, BTT-3033 may help prevent the catabolic processes that lead to cartilage breakdown.

In the same studies, while BTT-3033 suppressed MMP13, it was observed to increase the expression of MMP1 (collagenase-1) and MT-MMP1 (Membrane-Type 1 MMP). MMP1 is also capable of degrading interstitial collagens, while MT-MMP1 is a membrane-anchored protease involved in activating other MMPs and degrading various matrix components. The differential regulation of MMPs by BTT-3033—suppressing one key catabolic enzyme while upregulating others—highlights the complexity of integrin-mediated signaling in chondrocytes. These findings indicate that the α2β1 integrin pathway plays a nuanced role in the remodeling of the cartilage matrix. nih.govresearchgate.net

Metalloproteinase Effect of BTT-3033 (10 µM) Function Source(s)
MMP13 (Collagenase-3)SuppressionDegrades type II collagen
MMP1 (Collagenase-1)IncreaseDegrades interstitial collagens
MT-MMP1IncreaseActivates other MMPs; degrades matrix

Role in Fetal Membrane Healing

The fetal membranes are crucial for a healthy pregnancy, and their rupture can lead to significant complications, including preterm birth. The healing of these membranes involves complex cellular processes, including cell migration and the deposition of extracellular matrix components like collagen.

Research has investigated the mechanisms of fetal membrane healing, particularly the role of collagen and its receptors. In a study examining the migration of human amnion cells in response to collagen, the α2β1 integrin inhibitor BTT-3033 was used as a tool to probe the involvement of this specific integrin. The study found that while collagen-induced migration of amnion mesenchymal cells was observed, this process was not blocked by BTT-3033, suggesting that the α2β1 integrin is not the primary receptor mediating this specific healing response. Instead, the study identified another collagen receptor, DDR2, as the key player in this migratory process. Therefore, based on current findings, BTT-3033 does not appear to play a direct role in the collagen-induced cell migration aspect of fetal membrane healing.

Modulation of ECM-Cell Cross-Talk in Microtissue Growth

The intricate communication between cells and the extracellular matrix (ECM) is fundamental for controlled tissue development, a process that requires precise spatiotemporal regulation of cell behavior. Research utilizing de novo-grown microtissues has shed light on the role of specific cell-matrix interactions in orchestrating the transition from tissue growth to maturation. The integrin α2β1, a key receptor for collagen, plays a pivotal role in this process. nih.gov

Inhibition of the α2β1 integrin using the selective antagonist BTT-3033 has been shown to significantly disrupt the normal sequence of microtissue development. nih.gov When 4-day-old microtissues were treated with BTT-3033, tissue growth was markedly reduced. nih.gov The compound's intervention prevented the formation of a clear, α-smooth muscle actin (αSMA)-positive growth front, which is characteristic of normal tissue expansion. nih.gov While αSMA was still expressed, its organized, localized pattern was lost, with growth front markers becoming distributed throughout the entire tissue. nih.gov

Furthermore, BTT-3033 treatment hampered the proper assembly of the collagen matrix. Although a signal for collagen (specifically, second-harmonic generation, SHG) was detected, the formation of organized, fibrous collagen structures was largely suppressed. nih.gov Instead, the collagen signal appeared as amorphous aggregates. nih.gov This highlights the necessity of α2β1 integrin-mediated cell-collagen binding for the assembly of a dense and properly structured collagen network. nih.gov The disruption of this reciprocal feedback between cells and the ECM via BTT-3033 leads to a failure in the spatial transition from a proliferative growth front to a mature tissue core. nih.gov

Table 1: Effects of BTT-3033 on Microtissue Growth and ECM Organization

Parameter Control (DMSO) BTT-3033 Treatment Reference
Tissue Growth Normal, with clear growth kinetics Significantly reduced nih.gov
Growth Front Sharp, αSMA-positive front Lost; markers distributed throughout tissue nih.gov
Collagen (SHG Signal) Organized, dense fiber network Amorphous "blebs"; organized fibers suppressed nih.gov
Cell-ECM Cross-Talk Orchestrated transition from growth to maturation Disrupted spatial transition nih.gov

Implications in Viral Entry Mechanisms (e.g., SARS-CoV-2)

Integrins, as crucial cell adhesion and signaling receptors, are exploited by various viruses to gain entry into host cells. utupub.fi Research has identified integrins as important co-receptors for SARS-CoV-2, the virus responsible for COVID-19, acting alongside the primary receptor, angiotensin-converting enzyme 2 (ACE2). news-medical.netnih.gov The compound BTT-3033 has been instrumental in elucidating the role of the α2β1 integrin in this viral entry process. biorxiv.orgbiorxiv.org

Inhibition of SARS-CoV-2 Entry via Integrin Binding

BTT-3033 functions as a selective, allosteric antagonist of the integrin α2β1. biorxiv.orgbiorxiv.org Its mechanism of action involves binding to a site on the α2 I-domain, which is part of the integrin structure responsible for ligand recognition. biorxiv.orgresearchgate.net This binding event has been shown to inhibit the entry of SARS-CoV-2 into host cells. news-medical.netnih.gov

Studies using fluorescently labeled SARS-CoV-2 particles (SARS-CoV-2R18) demonstrated that treatment with BTT-3033 significantly reduces the amount of virus binding to the cell surface. biorxiv.orgbiorxiv.org Confocal microscopy revealed that in untreated cells, viral particles bind to the cell membrane, are internalized, and traffic towards the cell's perinuclear region. nih.gov In contrast, in cells treated with BTT-3033, the virus largely remains bound to the cell membrane, and its subsequent inward trafficking is prevented. news-medical.netbiorxiv.orgnih.gov This inhibition of internalization suggests that α2β1 integrin engagement is a critical step for the endocytosis of the virus. biorxiv.orgbiorxiv.org Furthermore, by targeting α2β1, BTT-3033 was also found to decrease the expression levels of the ACE2 receptor in renal epithelial cells, further contributing to the inhibition of viral entry. nih.gov

Interaction with Integrin Activation States in Viral Context

Integrins exist in different conformational states that correspond to varying levels of ligand-binding affinity: an inactive, bent-closed state (BCS); a primed, extended-closed state (ECS); and a fully active, extended-open state (EOS). researchgate.net The function of BTT-3033 is intimately linked to these activation states.

BTT-3033 selectively binds to and stabilizes the inactive, bent-closed conformation (BCS) of the integrin. biorxiv.orgresearchgate.netresearchgate.net This is a crucial aspect of its inhibitory effect. While SARS-CoV-2 can bind to low-affinity, bent-conformation integrins, the subsequent step of integrin activation and extension is required for viral entry. biorxiv.orgbiorxiv.orgnih.gov By locking the integrin in the inactive BCS, BTT-3033 prevents this necessary conformational change, thereby inhibiting viral uptake. news-medical.netbiorxiv.orgbiorxiv.org

The selectivity of BTT-3033 for the inactive state was demonstrated in experiments using manganese ions (Mn2+), which artificially force integrins into a high-affinity, extended state. news-medical.netbiorxiv.org In the presence of Mn2+, a fraction of integrins becomes activated and refractory to BTT-3033 treatment, as the compound does not bind to already-activated integrins. news-medical.netbiorxiv.orgresearchgate.net This confirms that BTT-3033 specifically targets quiescent integrins to prevent their activation-dependent role in viral entry. researchgate.net This mechanism contrasts with other broad-spectrum integrin antagonists, such as GLPG0187, which block the ligand-binding domain regardless of the integrin's activation status. biorxiv.orgbiorxiv.org

Table 2: Comparison of Integrin Antagonists in the Context of SARS-CoV-2 Entry

Compound Target(s) Mechanism of Action Interaction with Activated (Mn2+-treated) Integrins Reference
BTT-3033 Selective for α2β1 Binds αI domain, stabilizes inactive (BCS) conformation, prevents integrin extension Inhibition is reduced; does not bind to activated integrins news-medical.netbiorxiv.orgbiorxiv.orgresearchgate.net
ATN-161 α5β1, αIIbβ3 Non-RGD peptide antagonist Agnostic to activation status news-medical.netbiorxiv.orgbiorxiv.org
GLPG0187 Broad-spectrum RGD integrins (α5β1, αvβ3, etc.) Competitively blocks RGD ligand-binding domain Agnostic to activation status; inhibits entry regardless of activation news-medical.netbiorxiv.orgbiorxiv.org

Methodological Considerations and Research Applications of Btt 3033

In Vitro Research Methodologies

Cell Adhesion Assays (e.g., CHO-α2wt cells to collagen I)

A primary method to characterize the inhibitory action of BTT-3033 is through cell adhesion assays. nih.gov In these experiments, Chinese Hamster Ovary (CHO) cells that are genetically engineered to express the human α2β1 integrin (CHO-α2wt cells) are used. medchemexpress.comnih.gov These cells are allowed to attach to surfaces coated with collagen I, the primary ligand for α2β1 integrin. nih.gov The potency of BTT-3033 is determined by its ability to prevent this adhesion.

Research has shown that BTT-3033 inhibits the adhesion of CHO-α2wt cells to rat tail collagen I in a concentration-dependent manner, with a reported half-maximal effective concentration (EC50) of 130 nM. medchemexpress.comnih.govresearchgate.net These assays have also demonstrated the selectivity of BTT-3033, as it shows significantly less inhibition of other integrins such as α3β1, α4β1, and α5β1. medchemexpress.comrndsystems.com Furthermore, studies have utilized these assays under shear stress conditions to mimic blood flow, revealing that BTT-3033 can inhibit the binding of α2-expressing CHO cells to collagen I under such dynamic conditions. medchemexpress.comrndsystems.com

Cell LineMatrixAssay ConditionBTT-3033 EffectEC50Reference
CHO-α2wtCollagen IStaticInhibition of adhesion130 nM medchemexpress.comnih.gov
CHO-α2wtCollagen IShear StressInhibition of bindingNot specified medchemexpress.comrndsystems.com
Human PlateletsCollagen IFlowInhibition of bindingNot specified medchemexpress.com

Cell Viability and Proliferation Assays (e.g., MTT, BrdU, G1 cell cycle arrest)

To understand the impact of α2β1 integrin inhibition on cell survival and growth, researchers employ cell viability and proliferation assays. researchgate.netnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of their viability. nih.govsigmaaldrich.com The BrdU (5-bromo-2'-deoxyuridine) assay, on the other hand, directly measures DNA synthesis, providing a marker for cell proliferation. researchgate.netsigmaaldrich.com

Studies using prostate cancer cell lines, such as LNCaP-FGC and DU-145, have demonstrated that treatment with BTT-3033 leads to a reduction in cell viability and proliferation. medchemexpress.comresearchgate.netnih.gov Specifically, at concentrations of 25 and 50 μM, BTT-3033 was found to inhibit the viability of these cells. medchemexpress.com Further investigation into the mechanism revealed that BTT-3033 induces a G1 phase cell cycle arrest, effectively halting the proliferation of these cancer cells. medchemexpress.comresearchgate.netnih.gov In human ovarian cancer cell lines OVCAR3 and SKOV3, BTT-3033 also suppressed proliferation in a concentration-dependent manner. nih.gov

Apoptosis Detection (e.g., Annexin V, Caspase-3 activity, ROS generation, MMP loss)

The induction of programmed cell death, or apoptosis, is a key mechanism by which anti-cancer agents can exert their effects. The role of BTT-3033 in promoting apoptosis is investigated using several techniques. researchgate.netnih.gov Annexin V staining is used to identify cells in the early stages of apoptosis, as Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during this process. lumiprobe.combiotium.com The activation of effector caspases, such as caspase-3, is a central event in the apoptotic cascade and can be measured using specific activity assays. biotium.comelabscience.com

Research has shown that in prostate cancer cells (LNCaP-FGC and DU-145), BTT-3033 induces apoptosis. medchemexpress.comresearchgate.netnih.gov This is evidenced by an increase in Annexin V staining and caspase-3 activation. medchemexpress.comresearchgate.netnih.gov The underlying mechanisms for this pro-apoptotic effect include the generation of reactive oxygen species (ROS) and the loss of mitochondrial membrane potential (MMP). medchemexpress.comresearchgate.net In ovarian cancer cells, the combination of BTT-3033 with the chemotherapeutic agent paclitaxel (B517696) was shown to significantly increase the number of apoptotic cells compared to paclitaxel alone. nih.gov This enhanced apoptosis was associated with increased ROS production, MMP loss, and caspase-3 activity. nih.gov

Western Blotting for Signaling Pathway Analysis (e.g., MAPK7 phosphorylation, Bax)

To dissect the molecular signaling pathways affected by BTT-3033, researchers utilize Western blotting. This technique allows for the detection and quantification of specific proteins within a cell lysate, providing insights into changes in protein expression and post-translational modifications like phosphorylation.

In the context of BTT-3033 research, Western blotting has been instrumental in identifying downstream targets of α2β1 integrin signaling. Studies in prostate cancer cells have revealed that inhibition of α2β1 by BTT-3033 leads to the upregulation of the pro-apoptotic protein Bax. medchemexpress.comresearchgate.netnih.gov Furthermore, it was discovered that α2β1 integrin acts as a positive regulator of Mitogen-Activated Protein Kinase 7 (MAPK7) phosphorylation. researchgate.netnih.gov Inhibition with BTT-3033 disrupts this signaling axis. researchgate.net Phosphoproteomic analyses in prostate stromal cells have also used Western blotting to validate changes in the phosphorylation status of proteins involved in cell cycle regulation and cytoskeletal organization. amegroups.cnamegroups.org

Target ProteinCell LineEffect of BTT-3033Observed ChangeReference
BaxLNCaP-FGC, DU-145Apoptosis inductionUpregulation medchemexpress.comresearchgate.netnih.gov
Phospho-MAPK7LNCaP-FGC, DU-145Signaling pathway inhibitionDownregulation researchgate.net
N-cadherinLNCaP-FGC, DU-145EMT inhibitionDownregulation medchemexpress.com
E-cadherinLNCaP-FGC, DU-145EMT inhibitionUpregulation medchemexpress.com

Fluorescence Microscopy for Cellular Processes (e.g., ECM internalization, actin cytoskeleton)

Fluorescence microscopy is a powerful tool for visualizing cellular structures and processes in real-time or in fixed cells. In the study of BTT-3033, it has been used to investigate the role of α2β1 integrin in the internalization of the extracellular matrix (ECM) and the organization of the actin cytoskeleton.

Studies have shown that invasive cancer cells can internalize components of the ECM, a process that may facilitate their migration. biorxiv.orgwhiterose.ac.uk Using fluorescence microscopy, researchers have demonstrated that treatment with BTT-3033 significantly decreases the endocytosis of cell-derived matrix (CDM) and collagen I in breast cancer cells (MDA-MB-231). biorxiv.orgplos.org This indicates that α2β1 integrin is a key regulator of this process. biorxiv.org Furthermore, fluorescence microscopy can be used to observe changes in the actin cytoskeleton, which is intricately linked to cell adhesion, migration, and ECM interactions. amegroups.cnrug.nl

Organoid Models for Tissue-Specific Studies

Organoid models, which are three-dimensional cell cultures that mimic the structure and function of an organ, are increasingly being used to study disease and drug responses in a more physiologically relevant context. While specific studies detailing the extensive use of BTT-3033 in organoid models are emerging, the application of this inhibitor in such systems holds significant promise. For instance, BTT-3033 has been used in prostate organoids to investigate the role of α2β1 signaling. researchgate.net This approach allows for the study of BTT-3033's effects on cell behavior, differentiation, and interaction with the microenvironment in a setting that more closely resembles in vivo conditions. researchgate.net

In Vivo Research Models

The utility of BTT-3033 as a selective inhibitor of α2β1 integrin has been explored in various preclinical in vivo models to understand its therapeutic potential in conditions where this integrin plays a key pathological role.

Mouse Models of Inflammation (e.g., air pouch, ear edema)

BTT-3033 has demonstrated anti-inflammatory effects in established mouse models of acute inflammation. nih.gov In the platelet-activating factor (PAF)-induced air pouch model, which assesses the recruitment of polymorphonuclear leukocytes, oral administration of BTT-3033 was shown to be effective. nih.gov Specifically, it reduced the infiltration of leukocytes by approximately 50%. nih.govmedchemexpress.com

The compound's efficacy was also evaluated in the arachidonic acid-induced ear edema model in mice. nih.govresearchgate.net Oral administration of BTT-3033 resulted in a moderate anti-inflammatory effect, clearly reducing ear swelling when measured after the inflammatory challenge. nih.govresearchgate.net Further research in a skin hypersensitivity model induced by ovalbumin and alum in mice also showed that BTT-3033 could decrease ear thickness. bioscience.co.uk

Inflammation ModelKey FindingsReference
PAF-Induced Air PouchReduced leukocyte infiltration by ~50%. nih.govmedchemexpress.com
Arachidonic Acid-Induced Ear EdemaDemonstrated a moderate anti-inflammatory effect, reducing ear swelling. nih.govresearchgate.net
Ovalbumin/Alum-Induced Skin HypersensitivityDecreased ear thickness. bioscience.co.uk

Thrombosis Models

BTT-3033 is recognized for its potential application in thrombosis research due to its mechanism of action. medchemexpress.com It effectively inhibits human platelet binding to collagen I under flow and shear stress conditions, which is a critical event in thrombus formation. medchemexpress.comtocris.com While a related sulfonamide derivative, BTT-3016, has been shown to reduce thrombus formation in in vivo mouse models, the research highlights for BTT-3033 focus on its inhibitory effect on the fundamental cellular processes that lead to thrombosis. tocris.comresearchgate.net

Xenograft Models for Cancer Research

BTT-3033 has been extensively studied for its anticancer properties in in vitro settings, showing it can inhibit cell viability and proliferation in prostate and ovarian cancer cell lines. medchemexpress.comnih.gov In studies on human ovarian cancer cells, BTT-3033 demonstrated a synergistic antiproliferative effect when used in combination with paclitaxel. nih.gov It has been shown to induce apoptosis in prostate cancer cells through mechanisms involving reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential. nih.govresearchgate.net However, based on the available literature, the application of BTT-3033 in in vivo xenograft models for cancer research has not been detailed.

Animal Models for Airway Hyperresponsiveness (e.g., OVA-sensitized mice)

The role of α2β1 integrin in airway hyperresponsiveness has been investigated using BTT-3033 in models related to asthma. nih.govjci.org In ex vivo studies utilizing tissues from ovalbumin (OVA)-sensitized mice, BTT-3033 was used as a structurally distinct inhibitor for validation. nih.govjci.org Treatment with BTT-3033 significantly inhibited the enhanced contraction of mouse tracheal rings that was induced by interleukin-13 (IL-13). nih.govjci.org This finding implicates α2β1-mediated cellular tethering as a powerful mediator of airway narrowing and identifies it as a potential target in asthma. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Studies

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of BTT-3033 is crucial for interpreting its effects in preclinical models.

Oral Administration and Plasma Levels

BTT-3033 is characterized as an orally active inhibitor. medchemexpress.com Pharmacokinetic profiles have been studied in male DBA/1 mice following a single oral administration. nih.gov These studies are essential for correlating the administered dose with plasma concentration and the observed efficacy in various disease models. nih.gov After oral administration, plasma levels were detectable, with a concentration of approximately 1 ng/mL observed at 24 hours post-dose. medchemexpress.com The pharmacokinetic profile indicates that the plasma levels of BTT-3033 differ from those of other related sulfonamide inhibitors like BTT-3034 within the first hour of administration. researchgate.net

ParameterDetailsAnimal ModelReference
Administration RouteOralMouse nih.govmedchemexpress.com
Plasma Concentration~1 ng/mL at 24 hours post-dose.Male DBA/1 Mouse nih.govmedchemexpress.com

Dose-Response Relationships

The inhibitory effects of BTT-3033 have been shown to be dose-dependent across various in vitro and in vivo models. In studies using ovarian cancer cell lines (OVCAR3 and SKOV3), BTT-3033 demonstrated a significant and concentration-dependent decrease in cell viability at concentrations of 1 µM and higher. nih.gov Specifically, cytotoxic effects were observed with concentrations ranging from 1 to 50 µM. nih.gov Similarly, in prostate stromal cells (WPMY-1), concentrations of 0.3 and 1 µM did not affect cell viability within 96 hours, whereas 10 µM of BTT-3033 halted cell growth. amegroups.cn This suggests that lower concentrations (e.g., 1 µM) can inhibit cellular functions like contraction without impeding proliferation, while higher concentrations (e.g., 10 µM) also block the cell cycle. amegroups.cn

In animal models of acute inflammation, the dose-response relationship is also evident. In a mouse air pouch model, a 10 mg/kg oral dose of BTT-3033 reduced leukocyte infiltration by approximately 50%, whereas a 1 mg/kg dose had no significant effect. nih.govresearchgate.net In an arachidonic acid-induced ear edema model in mice, BTT-3033 was effective at a dose of 10 mg/kg. nih.gov Furthermore, in a delayed-type hypersensitivity model, BTT-3033 was not effective at 10 mg/kg but did reduce ear thickness at a higher dose of 40 mg/kg. nih.gov

The following table summarizes the dose-dependent effects of BTT-3033 in different experimental models.

Experimental ModelCell/Animal TypeConcentration/DoseObserved Effect
Ovarian Cancer Cell ViabilityOVCAR3 and SKOV3 cells≥ 1 µMSuppressed cell proliferation in a concentration-related manner. nih.govresearchgate.net
Prostate Stromal Cell ViabilityWPMY-1 cells1 µMInhibited contraction without affecting viability. amegroups.cn
Prostate Stromal Cell ViabilityWPMY-1 cells10 µMStopped cell growth. amegroups.cn
Acute Inflammation (Air Pouch)NMRI mice1 mg/kgNo significant effect on leukocyte infiltration. nih.govresearchgate.net
Acute Inflammation (Air Pouch)NMRI mice10 mg/kg~50% reduction in leukocyte infiltration. nih.govresearchgate.net
Acute Inflammation (Ear Edema)Mice10 mg/kgModerate anti-inflammatory effect. nih.gov
Delayed-Type HypersensitivityMice10 mg/kgNot effective. nih.gov
Delayed-Type HypersensitivityMice40 mg/kgReduced ear thickness. nih.gov

Comparison with Other Integrin Inhibitors (e.g., BTT-3034, BTT-3016)

BTT-3033 is part of a series of sulfonamide-based α2β1 integrin inhibitors that also includes BTT-3034 and BTT-3016. nih.govresearchgate.net While structurally similar, these compounds exhibit distinct functional profiles. nih.gov

Under static conditions, BTT-3033 and BTT-3034 show nearly identical efficacy in inhibiting the adhesion of α2-expressing CHO cells to collagen I, with EC50 values of 130 nM and 160 nM, respectively. medchemexpress.commedkoo.comresearchgate.net However, their selectivity for the α2β1 integrin over the α1β1 integrin differs significantly; BTT-3033 demonstrates 8-fold selectivity, whereas BTT-3034 shows only 2-fold selectivity. nih.govresearchgate.net A key distinction lies in their activity under shear stress, where only BTT-3033 can effectively block platelet binding to collagen, an effect not observed with BTT-3034. nih.govnih.gov This suggests different binding mechanisms, with BTT-3033 appearing to be a more effective inhibitor of the non-activated α2β1 conformation, while BTT-3034 is more potent against the activated conformation. nih.gov

In models of inflammation, BTT-3034 has been observed to be more effective than BTT-3033 in some instances. nih.gov For example, in the mouse air pouch model, BTT-3034 produced a similar anti-inflammatory effect to BTT-3033 but at a lower dose (1 mg/kg vs. 10 mg/kg). nih.govresearchgate.net This difference may be partly attributable to the ability of BTT-3034 to also block α1β1 integrin, as α1 integrin antibodies can potentiate the effects of α2 integrin antibodies. nih.gov

BTT-3016, another related sulfonamide derivative, also demonstrates dose-dependent anti-inflammatory effects by reducing leukocyte recruitment. nih.gov It effectively inhibits platelet binding to collagen and has shown efficacy in in vivo thrombosis models. nih.govresearchgate.net In a mouse air pouch model, higher doses of BTT-3016 (10 and 30 mg/kg) significantly reduced leukocyte numbers, an effect not seen at lower doses (1 and 3 mg/kg). nih.govresearchgate.net

The comparative characteristics of these inhibitors are detailed in the table below.

FeatureBTT-3033BTT-3034BTT-3016
Target Selective α2β1 integrin inhibitor. medchemexpress.comtocris.comα2β1 integrin inhibitor. medkoo.comα2β1 integrin inhibitor. nih.govresearchgate.net
EC50 (CHO-α2 cell adhesion) 130 nM. medchemexpress.comresearchgate.net160 nM. medkoo.comresearchgate.net2 µM. utupub.fi
Selectivity (α2β1 vs α1β1) 8-fold. nih.govresearchgate.net2-fold. nih.govmedkoo.comSelective for α2β1 over other collagen-binding β1 integrins. utupub.fi
Inhibition of Platelet Adhesion Under Flow Yes. nih.govnih.govNo. nih.govmedkoo.comEffective inhibitor. nih.govresearchgate.net
Binding Preference Better inhibitor of non-activated α2β1 conformation. nih.govMore potent inhibitor of activated α2β1 conformation. nih.govInhibits α2β1-mediated collagen binding. researchgate.net
Anti-inflammatory Efficacy (Air Pouch Model) ~50% leukocyte reduction at 10 mg/kg. nih.govresearchgate.netSimilar effect at 1 mg/kg. nih.govresearchgate.netDose-dependent reduction at 10 and 30 mg/kg. nih.govresearchgate.net

Considerations for Future Research Directions

Elucidation of Detailed Molecular Mechanisms

While it is established that BTT-3033 binds to the α2I domain of the integrin, further research is needed to fully elucidate the intricacies of its molecular action. medchemexpress.comtocris.com Studies have revealed that BTT-3033 and BTT-3034 have different binding mechanisms, with BTT-3033 being more effective against the non-activated conformation of α2β1. nih.gov This suggests that BTT-3033 may stabilize a bent, low-affinity state of the integrin, preventing its activation and subsequent ligand binding, particularly under shear stress. nih.govbiorxiv.org Future investigations could employ advanced structural biology techniques, such as cryo-electron microscopy, to visualize the BTT-3033-integrin complex. This would provide a precise understanding of the binding site and the conformational changes induced by the inhibitor. Additionally, exploring the downstream signaling pathways affected by BTT-3033 is crucial. For instance, in prostate cancer cells, BTT-3033 has been shown to induce apoptosis through the activation of ROS and caspase-3, and it acts as a positive regulator of MKK7 phosphorylation. researchgate.net Further phosphoproteomic and systems biology approaches could identify a broader network of signaling molecules and pathways modulated by BTT-3033, offering a more complete picture of its mechanism of action. amegroups.cn

Exploration of Novel Therapeutic Combinations

The potential of BTT-3033 as part of a combination therapy is a promising area for future research. Given that integrin signaling can contribute to drug resistance, combining BTT-3033 with existing chemotherapeutic agents could enhance their efficacy. nih.gov A recent study demonstrated that pretreatment with BTT-3033 synergistically increased the anti-proliferative and apoptotic effects of paclitaxel in ovarian cancer cells. nih.govnih.gov The combination therapy led to a significant decrease in the IC50 value of paclitaxel and enhanced the induction of apoptosis through increased ROS production and caspase-3 activity. nih.govnih.gov This suggests that inhibiting the α2β1 integrin survival pathway can sensitize cancer cells to cytotoxic drugs. nih.gov Future studies should explore combinations of BTT-3033 with other classes of anticancer drugs, including targeted therapies and immunotherapies. researchgate.net Investigating these combinations in various cancer types where α2β1 integrin is overexpressed could open new avenues for treatment. researchgate.net

Investigation in Underexplored Disease Models

The primary research focus for BTT-3033 has been on inflammation, thrombosis, and certain cancers like prostate and ovarian cancer. nih.govmedchemexpress.comresearchgate.net However, the role of α2β1 integrin in other pathologies suggests that the therapeutic potential of BTT-3033 may be broader. For instance, α2β1 integrin is implicated in the organ-specific metastasis of melanoma to the lungs and liver, presenting a potential application for BTT-3033 in preventing or treating metastatic disease. d-nb.info Another novel area of investigation is its potential role in viral infections. One study has suggested that integrin-dependent endocytosis could be a pathway for SARS-CoV-2 internalization and that BTT-3033, by stabilizing the bent, closed conformation of β1 integrins, might inhibit viral entry. biorxiv.org Further research in relevant in vivo models of metastasis and viral infections is warranted to explore these potential new therapeutic applications for BTT-3033. biorxiv.orgd-nb.info

Challenges and Future Perspectives

Specificity and Off-Target Effects

BTT-3033 is a conformation-selective inhibitor of integrin α2β1, binding to the α2I domain with an EC50 of 130 nM for the inhibition of α2β1 binding to collagen I. medchemexpress.comrndsystems.com Research demonstrates its selectivity for α2β1 over other integrins such as α3β1, α4β1, α5β1, and αv. medchemexpress.comrndsystems.com This specificity is crucial for minimizing off-target effects, a significant hurdle in drug development.

However, the biological effects of BTT-3033 appear to be concentration-dependent, which may imply potential off-target effects or differential engagement of signaling pathways at higher concentrations. For instance, a 1 µM concentration of BTT-3033 has been shown to inhibit prostate smooth muscle contraction without affecting cell proliferation. amegroups.orgnih.gov In contrast, at a higher concentration of 10 µM, BTT-3033 halts the growth of prostate stromal cells (WPMY-1) and has been noted to affect other biological processes, including platelet function and articular cartilage organization. amegroups.orgnih.govresearchgate.net Understanding the concentration-response relationship is vital for defining a therapeutic window that maximizes efficacy while minimizing unintended biological consequences.

Table 1: Concentration-Dependent Effects of BTT-3033 on Prostate Stromal Cells (WPMY-1)
BTT-3033 ConcentrationEffect on Cell ContractionEffect on Cell ProliferationReference
1 µMInhibitoryNo effect amegroups.orgnih.gov
10 µMNot specifiedInhibitory (stops cell growth) amegroups.orgnih.gov

Potential for Clinical Translation

The potential clinical applications for BTT-3033 are broad, spanning oncology, inflammation, and cardiovascular diseases. medchemexpress.com Its ability to inhibit the proliferation of prostate cancer cells and induce apoptosis suggests a therapeutic role in oncology. medchemexpress.comnih.gov Furthermore, its capacity to inhibit prostate smooth muscle contraction has positioned it as a potential candidate for treating benign prostate hyperplasia (BPH). amegroups.orgnih.gov In preclinical models, BTT-3033 has demonstrated anti-inflammatory effects, reducing leukocyte infiltration in a mouse air pouch model of inflammation. medchemexpress.comnih.gov This suggests its utility in managing inflammatory conditions. The journey of other α2β1 inhibitors, such as the sulfonamide derivative E7820 which has entered phase II clinical trials for cancer, provides a hopeful precedent for the clinical translation of compounds like BTT-3033. researchgate.net

Addressing Chemoresistance and Therapeutic Efficacy

A significant challenge in cancer treatment is chemoresistance. BTT-3033 has shown considerable promise in addressing this issue, particularly in the context of ovarian cancer. nih.govmui.ac.ir Studies have shown that BTT-3033 can enhance the susceptibility of ovarian cancer cells to the chemotherapeutic agent paclitaxel (B517696) (PTX). nih.govmui.ac.ir Pretreatment with BTT-3033 leads to synergistic antiproliferative effects when combined with paclitaxel. nih.govmui.ac.ir

This combination therapy has been found to significantly decrease the IC50 values of paclitaxel in OVCAR3 and SKOV3 ovarian cancer cells. nih.govmui.ac.ir The mechanism underlying this enhanced efficacy involves the induction of mitochondrial apoptosis, increased production of reactive oxygen species (ROS), and loss of mitochondrial membrane potential. nih.govmui.ac.ir Specifically, the combination of BTT-3033 and paclitaxel induced a much higher rate of apoptosis in cancer cells compared to paclitaxel treatment alone. nih.govmui.ac.ir

Table 2: Synergistic Effect of BTT-3033 and Paclitaxel (PTX) on Ovarian Cancer Cells
Cell LineTreatmentIC50 of PTX (µM)Apoptosis Rate (with 1µM PTX)Reference
OVCAR3PTX alone0.454.2% nih.govmui.ac.ir
PTX + 1 µM BTT-30330.0387.0% nih.govmui.ac.ir
SKOV3PTX alone0.352.4% nih.govmui.ac.ir
PTX + 1 µM BTT-30330.0288.5% nih.govmui.ac.ir

Development of Next-Generation Integrin Modulators

The development of BTT-3033 is part of a broader effort to create novel integrin modulators with improved therapeutic profiles. While several anti-integrin drugs have been approved, they can be associated with severe adverse effects, highlighting the need for new approaches. foxchase.org Future research is focused on innovative inhibitor designs that target the intracellular mechanisms of integrin activation. foxchase.org For example, the development of peptidomimetic inhibitors that target the interaction between integrins and adaptor proteins like talin represents a promising strategy. foxchase.org

Computational methods and fragment-based drug design (FBDD) are also playing a crucial role in discovering new binding sites and developing novel modulating molecules for integrins. nih.gov These in silico approaches can accelerate the generation of new derivatives with potentially greater affinity and specificity. nih.govmdpi.com Furthermore, the de novo computational design of proteins, such as "NeoNectins" that specifically bind and stabilize the active state of other integrins like α5β1, showcases a powerful strategy for creating highly specific modulators for therapeutic use in regenerative medicine. nih.gov

Integration with Advanced Research Technologies (e.g., Phosphoproteomics, Single-Cell Analysis)

To fully understand the mechanism of action of BTT-3033 and to guide the development of next-generation inhibitors, the integration of advanced research technologies is essential. Phosphoproteomics, a powerful tool for studying cellular signaling, has already been employed to identify potential downstream targets of BTT-3033 in prostate stromal cells. amegroups.orgnih.govnih.gov This approach allows for a detailed mapping of the signaling pathways affected by the compound, revealing dose-dependent inhibition of specific intracellular targets. nih.govresearchgate.net

By conducting phosphoproteomic analysis on cells treated with different concentrations of BTT-3033, researchers can identify key kinases and substrates involved in its mechanism of action. nih.govresearchgate.net This provides valuable insights into how BTT-3033 exerts its effects on processes like cell contraction and proliferation. amegroups.orgnih.gov Looking forward, the application of other high-throughput technologies like single-cell analysis will be invaluable. Single-cell RNA sequencing and proteomics could elucidate the heterogeneous responses of cell populations to BTT-3033, uncovering rare cell types that may be particularly sensitive or resistant to treatment and identifying novel biomarkers for patient stratification.

Q & A

Q. What are the primary molecular targets of BTT 3033, and how do they influence cellular processes?

this compound is a conformation-selective inhibitor of integrin α2β1, binding specifically to the α2I domain with an EC50 of 130 nM . Its inhibition disrupts integrin-mediated signaling pathways, leading to downstream effects such as reduced expression of cell cycle regulators (e.g., CDK4, CDK6, cyclin D1) and matrix metalloproteinases (MMPs) . Methodologically, target validation can be confirmed via competitive binding assays (e.g., surface plasmon resonance) and functional studies using integrin-specific knockdown models .

Q. What standardized methodologies are recommended for assessing this compound’s effects in vitro?

  • Gene Expression Analysis : Use quantitative PCR (qPCR) to measure changes in integrin-associated genes (e.g., ITGA2, MMPs) across concentrations (0–10 μM) .
  • Protein-Level Validation : Western blotting for phosphorylated ILK (pILK S343) and FAK (pFAK Y397) to evaluate signaling pathway modulation .
  • Functional Assays : ELISA-based detection of ACE2 expression in kidney epithelial cells (e.g., HK-2 line) post-treatment with 140 nM this compound .

Advanced Research Questions

Q. How can researchers design experiments to resolve dose-dependent contradictions in this compound’s gene regulatory effects?

  • Multi-Concentration Testing : Include a gradient (e.g., 0, 1, 5, 10 μM) to identify threshold effects, as seen in MMP downregulation .
  • Time-Course Analysis : Track temporal changes (e.g., 24h vs. 48h) to distinguish transient vs. sustained effects on p21 or cyclin D1 .
  • Statistical Rigor : Use paired/unpaired t-tests with Bonferroni correction for multiple comparisons, as applied in integrin β1 studies .

Q. What strategies address conflicting data on this compound’s role in FAK/ILK signaling across cell lines?

  • Cross-Model Validation : Compare outcomes in T3M4 (pancreatic) vs. HK-2 (kidney) cells to isolate tissue-specific signaling .
  • Pathway Inhibition Controls : Co-treat with FAK/ILK inhibitors (e.g., PF-573228) to confirm this compound’s specificity .
  • Meta-Analysis : Aggregate data from independent studies to identify consensus pathways (e.g., MMP suppression) vs. context-dependent effects .

Q. How should researchers analyze this compound’s impact on integrin β1-dependent ACE2 expression?

  • Knockdown/Overexpression Models : Use shRNA or CRISPR-Cas9 to modulate integrin β1 levels, followed by ACE2 quantification via ELISA .
  • Co-Immunoprecipitation : Validate physical interactions between integrin β1 and ACE2 in this compound-treated cells .
  • Bioinformatics : Integrate RNA-seq data to identify co-regulated genes in ACE2-associated pathways (e.g., RAS signaling) .

Q. What experimental frameworks are optimal for studying this compound’s long-term effects on cellular senescence?

  • Senescence Markers : Monitor SA-β-galactosidase activity and p21 expression over extended periods (e.g., 7–14 days) .
  • Proliferation Assays : Use live-cell imaging or EdU incorporation to quantify growth arrest .
  • Transcriptomic Profiling : Perform RNA-seq at multiple timepoints to map senescence-related gene networks .

Methodological Challenges and Solutions

Q. How can researchers mitigate variability in this compound’s activity across different integrin isoforms?

  • Isoform-Specific Assays : Use recombinant integrin isoforms (e.g., α2β1 vs. α4β1) in cell-free binding assays .
  • Structural Modeling : Perform molecular docking studies to predict binding affinities for non-target isoforms .

Q. What approaches validate this compound’s oral bioavailability in preclinical models?

  • Pharmacokinetic Studies : Measure plasma concentration-time profiles in rodent models after oral administration .
  • Tissue Penetration Assays : Use LC-MS/MS to quantify this compound levels in target organs (e.g., kidney, pancreas) .

Data Interpretation and Translation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BTT 3033
Reactant of Route 2
Reactant of Route 2
BTT 3033

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.